molecular formula C11H21N3 B11736399 3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine

3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11736399
M. Wt: 195.30 g/mol
InChI Key: HIGYICDALFGIOC-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a propyl group attached to the pyrazole ring. These structural features contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution reactions: The introduction of the methyl, 2-methylpropyl, and propyl groups can be carried out through various substitution reactions. For instance, alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate can be employed.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would likely utilize continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of fully saturated pyrazole rings.

Scientific Research Applications

3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(2-methylpropyl)cyclohexanol
  • 2-methoxy-3-methylphenol
  • Isobutanol (2-methylpropan-1-ol)

Uniqueness

3-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-propylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-11-8-14(7-9(2)3)13-10(11)4/h8-9,12H,5-7H2,1-4H3

InChI Key

HIGYICDALFGIOC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)CC(C)C

Origin of Product

United States

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